molecular formula C18H20N2O3S B322093 N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

Cat. No.: B322093
M. Wt: 344.4 g/mol
InChI Key: ZCWFILLKEFHELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a sulfonyl group linked to a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dimethylaniline with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then reacted with a cyclopropanecarboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide: shares similarities with other sulfonamide and cyclopropane-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H20N2O3S/c1-12-9-13(2)11-16(10-12)20-24(22,23)17-7-5-15(6-8-17)19-18(21)14-3-4-14/h5-11,14,20H,3-4H2,1-2H3,(H,19,21)

InChI Key

ZCWFILLKEFHELH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

Origin of Product

United States

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